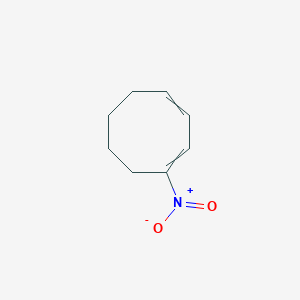

1-Nitrocycloocta-1,3-diene

Description

Significance of Conjugated Diene Systems in Synthetic Methodologies

Conjugated dienes, characterized by alternating double and single bonds, are fundamental structural motifs in organic chemistry. utexas.edulumenlearning.com This arrangement of π-bonds allows for the delocalization of electrons across multiple atoms, leading to enhanced thermodynamic stability compared to their non-conjugated counterparts. lumenlearning.com This stability and the unique electronic nature of conjugated systems make them highly valuable in a wide array of synthetic methodologies.

One of the most notable reactions involving conjugated dienes is the Diels-Alder reaction, a powerful tool for the construction of six-membered rings with a high degree of stereocontrol. utexas.edu This cycloaddition reaction has been instrumental in the total synthesis of numerous complex natural products and pharmaceuticals. mdpi.com Beyond cycloadditions, conjugated dienes participate in various other transformations, including electrophilic additions, which can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products depending on reaction conditions. lumenlearning.com They are also key components in polymerization reactions, forming the backbone of important materials like synthetic rubbers. libretexts.org The ability to form new carbon-carbon bonds and construct cyclic systems makes conjugated dienes indispensable in the toolkit of synthetic organic chemists. utexas.eduorganic-chemistry.orgmdpi.comnih.gov

Role of Nitroalkenes and Nitrodienes as Synthetic Intermediates

The introduction of a nitro group onto an alkene or diene system dramatically alters its reactivity, transforming it into a versatile synthetic intermediate. acs.orgcolab.ws Nitroalkenes, also known as nitroolefins, are powerful Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. mdpi.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of functionalized molecules.

Nitrodienes, which contain both a conjugated diene and a nitro group, exhibit a rich and varied chemistry. They can participate in reactions characteristic of both functionalities. For instance, they can act as dienes in Diels-Alder reactions or as dienophiles, depending on the substituents and reaction partners. researchgate.net The electron-withdrawing nature of the nitro group makes the diene system electron-deficient, influencing the regioselectivity and stereoselectivity of these cycloadditions. nih.gov Furthermore, nitrodienes can undergo tandem reactions, where an initial reaction at one part of the molecule triggers a subsequent transformation, leading to the rapid construction of complex molecular architectures. nih.govnih.gov The versatility of nitroalkenes and nitrodienes makes them valuable precursors for the synthesis of a wide range of organic compounds, including amino acids, alkaloids, and other biologically active molecules. nih.govunimi.it

Structural and Reactivity Context of 1-Nitrocycloocta-1,3-diene within the Cyclic Nitrodienes Class

This compound is a specific example of a cyclic nitrodiene, possessing an eight-membered ring containing a conjugated diene system with a nitro group at the 1-position. chemsrc.comepa.gov The cyclic nature of this molecule imposes conformational constraints that can influence its reactivity compared to acyclic analogues. The presence of the nitro group on the cyclooctadiene ring activates the conjugated system for various transformations.

The synthesis of this compound has been reported, highlighting its accessibility as a synthetic intermediate. escholarship.org Its reactivity is expected to be dominated by the electron-deficient nature of the diene, making it a good candidate for reactions with electron-rich species. For instance, it can participate in Diels-Alder reactions where it acts as the dienophile. Additionally, it is susceptible to nucleophilic attack, similar to other nitroalkenes. The specific stereochemistry of the double bonds and the conformation of the eight-membered ring will play a crucial role in determining the outcome of its reactions. The study of this compound and other cyclic nitrodienes provides valuable insights into how the interplay of cyclic strain, conformation, and electronic effects governs chemical reactivity. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

103249-41-8 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-nitrocycloocta-1,3-diene |

InChI |

InChI=1S/C8H11NO2/c10-9(11)8-6-4-2-1-3-5-7-8/h2,4,6H,1,3,5,7H2 |

InChI Key |

NKRZJKQBASVHNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC=CC1)[N+](=O)[O-] |

Origin of Product |

United States |

Comprehensive Reactivity and Mechanistic Investigations of 1 Nitrocycloocta 1,3 Diene

Electrophilic Addition Reactions to the Diene System

Electrophilic addition to conjugated dienes like 1-nitrocycloocta-1,3-diene can proceed via two main pathways: 1,2-addition and 1,4-addition. masterorganicchemistry.com The reaction is initiated by the attack of an electrophile on the π system, leading to the formation of a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack by a nucleophile at different positions of this carbocation determines the final product distribution.

Regiochemical Outcomes of Electrophilic Additions (e.g., 1,2- vs. 1,4-addition)

The regiochemical outcome of electrophilic addition to a conjugated diene is dictated by the stability of the intermediate allylic carbocation. libretexts.orgyoutube.com In the case of this compound, the electrophile (E+) will add to the double bond in a way that forms the most stable carbocation. Protonation at C4 would lead to a resonance-stabilized allylic cation with positive charge distributed between C3 and C1. Conversely, protonation at C1 would also generate an allylic cation with charge distributed between C2 and C4. The presence of the electron-withdrawing nitro group at C1 will destabilize a positive charge on the adjacent C2 carbon, making the former pathway more favorable.

Once the more stable allylic carbocation is formed, the nucleophile (Nu-) can attack at either of the two carbons bearing the positive charge. Attack at the carbon adjacent to the initial electrophilic attack (C3) results in the 1,2-addition product . Attack at the other terminal carbon of the conjugated system (C1) yields the 1,4-addition product . youtube.com

For example, the addition of HBr to 1,3-butadiene (B125203) yields both 3-bromo-1-butene (B1616935) (1,2-adduct) and 1-bromo-2-butene (1,4-adduct). libretexts.org Similarly, the addition of bromine (Br₂) to 1,3-butadiene gives a mixture of 3,4-dibromo-1-butene (1,2-adduct) and 1,4-dibromo-2-butene (B147587) (1,4-adduct). libretexts.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of electrophilic addition to conjugated dienes apply.

| Reactant | 1,2-Addition Product | 1,4-Addition Product |

|---|---|---|

| HBr | 2-Bromo-1-nitrocyclooct-3-ene | 4-Bromo-1-nitrocyclooct-2-ene |

| Br₂ | 2,3-Dibromo-1-nitrocyclooct-3-ene | 2,5-Dibromo-1-nitrocyclooct-3-ene |

Kinetic vs. Thermodynamic Control in Addition Processes

The ratio of 1,2- to 1,4-addition products is often dependent on the reaction temperature, a concept known as kinetic versus thermodynamic control. libretexts.orgpressbooks.pubwikipedia.org

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that forms the fastest. libretexts.orgpressbooks.pub This is referred to as the kinetic product. The 1,2-addition product is often the kinetic product due to the proximity of the nucleophile to the carbon atom that develops a positive charge in the initially formed carbocation. libretexts.orglibretexts.org For instance, the addition of HBr to 1,3-butadiene at 0°C yields predominantly the 1,2-adduct. libretexts.org

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible, allowing an equilibrium to be established between the products. libretexts.orgpressbooks.pub Under these conditions, the most stable product will be the major product. This is known as the thermodynamic product. The 1,4-addition product is often more stable due to the more highly substituted (and thus more stable) double bond in the final product. libretexts.orglibretexts.org For example, at 40°C, the reaction of HBr with 1,3-butadiene favors the formation of the 1,4-adduct. pressbooks.publibretexts.org

The interconversion between the 1,2- and 1,4-adducts at higher temperatures can occur through the reformation of the common allylic carbocation intermediate. libretexts.org

Nucleophilic Addition Reactions to the Nitro-Diene Moiety

The presence of the nitro group significantly influences the reactivity of the diene system, making it susceptible to nucleophilic attack.

Role of the Nitro Group in Activating Conjugated Systems for Nucleophilic Attack

The nitro group is a potent electron-withdrawing group. fiveable.menih.gov This property activates the conjugated diene system for nucleophilic attack through a Michael-type addition. fiveable.me The electron-withdrawing nature of the nitro group polarizes the π-system, creating a partial positive charge on the carbon atoms of the diene, making them more electrophilic and susceptible to attack by nucleophiles. fiveable.menih.gov This activation facilitates the formation of new carbon-carbon or carbon-heteroatom bonds.

Analysis of Adduct Formation and Regioselectivity

Nucleophilic addition to nitro-dienes can result in different adducts depending on the nucleophile and reaction conditions. soton.ac.uk The regioselectivity of the attack is influenced by both electronic and steric factors. Generally, nucleophilic attack occurs at the carbon atom β to the nitro group (C3 in the case of this compound) or at the terminal carbon of the conjugated system (C4).

Research on acyclic nitrodienes has shown that the regioselectivity can be controlled. For example, the addition of thiophenol to trans-1-nitrobuta-1,3-diene yields mainly the 1,2-adduct, while the addition of aniline (B41778) gives only the 1,4-adduct. soton.ac.uk In the case of Grignard reagents, the addition to nitrodienes can be directed to give predominantly 1,4-conjugate addition products in the presence of catalytic amounts of zinc(II) salts. researchgate.net The formation of both mono- and bis-Michael adducts has also been observed in reactions of nucleophiles with related activated systems. nih.gov

For this compound, a nucleophile could potentially attack at C2 or C4. Attack at C4 would be a classic Michael addition. The specific regiochemical outcome would depend on the nature of the nucleophile and the reaction conditions employed.

Cycloaddition Chemistry

The conjugated diene system of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In these reactions, the diene can react with a dienophile to form a six-membered ring. wikipedia.org

The nitro group, being strongly electron-withdrawing, makes the diene electron-deficient. fiveable.mesigmaaldrich.com This suggests that this compound would react most readily with electron-rich dienophiles in an "inverse-electron-demand" Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org

Diels-Alder Reactions of this compound as a Diene or Dienophile

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The reactivity in these reactions is governed by the electronic nature of the participating molecules. Typically, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.comorganic-chemistry.org

Due to the presence of the electron-withdrawing nitro group, this compound is generally expected to function as an electron-poor diene. This electronic characteristic influences its reactivity in Diels-Alder reactions. When reacting with electron-rich dienophiles, it can participate as the diene component. Conversely, the activated double bond within the nitro-substituted diene system could potentially act as a dienophile, particularly with highly reactive, electron-rich dienes.

The efficiency and selectivity of Diels-Alder reactions are significantly influenced by the substituents on both the diene and the dienophile. sigmaaldrich.com Electron-withdrawing groups on the dienophile and electron-donating groups on the diene typically accelerate the reaction. masterorganicchemistry.com In the context of this compound, its electron-deficient nature makes it a suitable candidate for inverse-demand Diels-Alder reactions, where it would react with an electron-rich dienophile. wikipedia.org

Table 1: Diels-Alder Reactivity of this compound

| Role of this compound | Reactant Type | Expected Reactivity |

| Diene | Electron-rich dienophile | Favorable |

| Dienophile | Electron-rich diene | Possible, but less common |

Other Pericyclic Transformations

Beyond the well-known Diels-Alder reaction, other pericyclic transformations are theoretically possible for cyclic dienes like this compound. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org These include electrocyclic reactions and sigmatropic rearrangements. libretexts.orgdiva-portal.org

Electrocyclic reactions involve the formation of a sigma bond and the consumption of a pi bond, or the reverse, leading to ring-closing or ring-opening. For a system like this compound, an electrocyclic ring closure could potentially occur, though the stability of the resulting bicyclic system would be a critical factor. The Woodward-Hoffmann rules, based on the conservation of orbital symmetry, govern the stereochemical outcome of these reactions. libretexts.org For instance, the thermal electrocyclization of 1,3,5-hexatrienes is a well-studied example of a 4n+2 electron system that proceeds via a disrotatory motion. diva-portal.org

Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. While less common for simple dienes, the presence of the nitro group could influence the electronic landscape of this compound, potentially opening pathways for such rearrangements under specific conditions, such as thermal or photochemical activation.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile platform for a wide range of organic transformations. diva-portal.org These methods often provide high efficiency and selectivity under mild reaction conditions.

Cross-Coupling Methodologies Involving Nitrocyclooctadienes

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, an electrophile, and a nucleophile. wikipedia.orgnih.gov

The nitro group, traditionally considered a spectator or directing group, has more recently been explored as a coupling partner itself. nih.gov Specifically, denitrative cross-coupling, where the nitro group is replaced, has emerged as a powerful synthetic strategy. nih.gov This approach has been successfully applied to nitroarenes in Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification reactions. nih.gov

For nitrocyclooctadienes, this methodology could provide a route to introduce a variety of substituents at the position of the nitro group. The mechanism often involves the oxidative addition of the C-NO2 bond to a low-valent metal center. nih.gov Additionally, cross-electrophile coupling, which joins two different electrophiles in the presence of a reductant, offers another avenue for functionalization, often catalyzed by nickel. tcichemicals.comwikipedia.org

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System (Example) | Potential Outcome |

| Hydrofunctionalization | Cobalt, Nickel | Addition of H-X across a double bond |

| Cross-Coupling | Palladium/BrettPhos, Nickel | Substitution of the nitro group |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be converted into a variety of other functionalities through reductive or oxidative processes. scispace.com

Reductive and Oxidative Conversions of the Nitro Functionality

The reduction of a nitro group can lead to several different products depending on the reagents and reaction conditions. Common transformations include the conversion to amines, hydroxylamines, or oximes. For example, the reduction of a nitro group to an amino group is a key step in many synthetic sequences. wikipedia.org

Conversely, oxidative transformations of the nitro group or its synthetic precursors are also well-established. The Nef reaction, for instance, converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or a ketone, respectively). acs.orgorganic-chemistry.org This reaction typically proceeds by forming a nitronate salt, which is then hydrolyzed under acidic conditions. organic-chemistry.org Oxidative variations of the Nef reaction have also been developed. organic-chemistry.org The ability to convert the nitro group in this compound to a carbonyl would provide a valuable synthetic handle for further functionalization of the cyclooctadiene ring.

Rearrangements Involving the Nitro Group

The reactivity of this compound is significantly influenced by the presence of the nitro group, which can participate in several mechanistically distinct rearrangement reactions. These transformations often lead to the formation of new structural isomers and are typically promoted by thermal, photochemical, or catalytic conditions. The following sections detail the key rearrangement pathways theoretically applicable to this compound, drawing upon established principles from analogous cyclic nitro-diene systems.

conicet.gov.arconicet.gov.ar-Sigmatropic Rearrangement via Nitronate Intermediate

A plausible and well-documented rearrangement pathway for nitro-dienes involves the initial formation of a nitronate intermediate, which subsequently undergoes a conicet.gov.arconicet.gov.ar-sigmatropic rearrangement. conicet.gov.arbeilstein-journals.org This type of reaction is analogous to the classic Claisen rearrangement. libretexts.org For this compound, this process would be initiated by the tautomerization of the nitro group to its nitronic acid form, or more favorably, by deprotonation with a base to form the corresponding nitronate anion.

This nitronate, possessing an O-allyl system within the cyclic framework, can then undergo a concerted, thermally-induced conicet.gov.arconicet.gov.ar-sigmatropic shift. This pericyclic reaction involves the reorganization of six electrons through a cyclic transition state, leading to the formation of a new carbon-carbon bond and the migration of the nitro group (in its aci-form) to a different position on the carbocyclic ring. The resulting intermediate would then tautomerize to the more stable nitro-product.

The general mechanism for this rearrangement is outlined below:

Formation of Nitronate: The nitro-diene is treated with a base to form a nitronate anion.

conicet.gov.arconicet.gov.ar-Sigmatropic Shift: The nitronate undergoes a concerted rearrangement.

Tautomerization: The resulting aci-nitro compound tautomerizes to the final nitro-cycloalkene product.

Studies on related cyclic systems, such as those derived from the Diels-Alder reaction of nitrostyrene (B7858105) with dienes, have shown that these rearrangements are highly dependent on the substitution pattern and reaction conditions. beilstein-journals.org For instance, the thermal rearrangement of O-allyl nitronic esters derived from six-membered rings has been shown to yield γ,δ-unsaturated nitro compounds in good yields. beilstein-journals.org

Table 1: Conditions for conicet.gov.arconicet.gov.ar-Sigmatropic Rearrangement of Analogous Cyclic Nitronic Esters

| Starting Material Analogue | Reaction Conditions | Product Type | Yield (%) | Reference |

| O-allyl nitronic ester (6-membered ring) | Heat (90–100 °C), DMF | 4-Nitrocyclohexene derivative | 74 | beilstein-journals.org |

| Tin(IV)-catalyzed cycloadduct of β-nitrostyrene | Heat | 4-Nitrocyclohexene derivative | Not specified | beilstein-journals.org |

| Sugar-derived cyclic nitronate | Mild heat (70 °C) | Diels-Alder cycloadduct | Quantitative | conicet.gov.ar |

beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement

Another potential rearrangement pathway for this compound is a beilstein-journals.orgbeilstein-journals.org-sigmatropic shift of the nitro group. This type of pericyclic reaction involves the migration of the nitro group across the conjugated π-system of the diene. In such a process, the sigma bond connecting the nitro group to the ring migrates to a new position five atoms away, with a concurrent reorganization of the double bonds.

Research on substituted 6-methyl-6-nitrocyclohexa-2,4-dienones has demonstrated the occurrence of beilstein-journals.orgbeilstein-journals.org-sigmatropic nitro shifts. researchgate.net Similarly, the thermal rearrangement of 1,2-adducts of nitronium acetate (B1210297) with substituted toluenes, which form nitro-cyclohexadiene structures, also proceeds via a beilstein-journals.orgbeilstein-journals.org-shift of the nitro group. cdnsciencepub.com These rearrangements can be either stereospecific or stereorandom, and the pathway can sometimes be influenced by the presence of radical scavengers, suggesting the possibility of competing radical mechanisms. cdnsciencepub.com

For this compound, a suprafacial beilstein-journals.orgbeilstein-journals.org-migration of the nitro group would be thermally allowed according to the Woodward-Hoffmann rules and would lead to the formation of 2-nitrocycloocta-1,3-diene.

Table 2: Examples of beilstein-journals.orgbeilstein-journals.org-Sigmatropic Nitro Shifts in Analogous Systems

| Substrate | Conditions | Product | Mechanistic Insight | Reference |

| 3-Bromo-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate | Thermal | 5-Bromo-2-methyl-6-nitrocyclohexa-2,4-dienyl acetate | Stereospecific rearrangement | cdnsciencepub.com |

| 6-Methyl-6-nitrocyclohexa-2,4-dienones | Thermal | 4-Methyl-4-nitrocyclohexa-2,5-dienone (via tautomer) | Homolytic dissociation-recombination suggested | researchgate.net |

Other Potential Rearrangements

Acid-Catalyzed Rearrangements: In the presence of strong acids, this compound could potentially undergo rearrangements involving protonation of a double bond to form a carbocation intermediate. Subsequent hydride or alkyl shifts could lead to skeletal rearrangements or migration of the double bonds to form a more stable conjugated system. For example, acid-catalyzed tautomerization of non-conjugated dienes to more stable conjugated dienes is a known process. pearson.com

Photochemical Rearrangements: Photochemical excitation of conjugated dienes and nitro compounds can lead to a variety of rearrangements. For this compound, irradiation could potentially induce E/Z isomerization of the double bonds or even electrocyclic reactions. nih.gov Furthermore, some nitro compounds are known to undergo photochemical rearrangement to nitrites (nitro-nitrito rearrangement), although this is more common in coordination compounds.

The specific outcomes of these potential rearrangements for this compound would require dedicated experimental investigation. However, the established reactivity patterns of analogous nitro-dienes provide a strong predictive framework for its behavior.

Advanced Spectroscopic and Spectrometric Methodologies for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 1-Nitrocycloocta-1,3-diene. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the spatial arrangement of the molecule can be determined.

While a complete, publicly available, and formally assigned NMR spectral dataset for this compound is not readily found in the searched literature, typical chemical shifts for similar structures can be inferred. For instance, the synthesis of a related compound, (1E,5Z)-1-nitrocycloocta-1,5-diene, yielded specific ¹H-NMR data that can serve as a reference point. rsc.org For this isomer, the proton NMR spectrum (400 MHz, CDCl₃) showed signals at δ = 2.5 (q, J = 6.4 Hz, 2H) and 2.6 (q, J = 6.9 Hz, 2H), among others. rsc.org

For this compound, one would expect to observe distinct signals for the vinylic protons adjacent to the nitro group, which would be significantly deshielded. The protons on the conjugated diene system would also exhibit characteristic chemical shifts and coupling patterns, providing insight into the ring's conformation. The remaining methylene (B1212753) protons of the cyclooctadiene ring would appear in the upfield region of the spectrum.

A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes, based on general principles of NMR spectroscopy.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.0-7.5 | d | ~8-10 |

| H-3 | ~6.0-6.5 | dd | ~8-10, ~4-6 |

| H-4 | ~5.8-6.2 | m |

Similarly, ¹³C NMR spectroscopy would provide crucial information about the carbon framework. The carbon atom attached to the nitro group (C-1) would be expected to have a chemical shift in the range of 140-150 ppm, while the other sp² hybridized carbons of the diene would resonate between 120-140 ppm. The sp³ hybridized carbons of the ring would appear at higher field strengths.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.commt.comlibretexts.org These methods are particularly useful for identifying characteristic functional groups. In this compound, the nitro group (NO₂) and the carbon-carbon double bonds (C=C) of the diene system are expected to give rise to strong and distinct vibrational bands.

The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the 1560-1500 cm⁻¹ region and a symmetric stretch (νs) in the 1390-1300 cm⁻¹ region. These bands are usually strong in the IR spectrum due to the large change in dipole moment during these vibrations. mt.com The C=C stretching vibrations of the conjugated diene system would be expected to appear in the 1650-1600 cm⁻¹ region. The C-H stretching vibrations of the vinylic protons would be observed above 3000 cm⁻¹, while the C-H stretches of the methylene groups would appear below 3000 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, is also highly effective for characterizing the C=C bonds of the diene system. mt.com

For the related compound (1E,5Z)-1-nitrocycloocta-1,5-diene, reported IR data includes strong bands at 1403 cm⁻¹, 1369 cm⁻¹, 1342 cm⁻¹, and 1319 cm⁻¹, which are in the expected region for nitro group vibrations. rsc.org

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1560-1500 |

| NO₂ | Symmetric Stretch | 1390-1300 |

| C=C | Conjugated Diene Stretch | 1650-1600 |

| C-H (vinylic) | Stretch | >3000 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to study its fragmentation patterns upon ionization. For this compound (C₈H₁₁NO₂), the exact mass is 153.0790 g/mol . chemsrc.com

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 153. The fragmentation of this ion would likely involve the loss of the nitro group (NO₂) as a neutral radical, leading to a significant peak at m/z 107 (M - 46). Further fragmentation could involve the loss of other small molecules or radicals from the cyclooctadiene ring, providing clues about its structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy. amazonaws.com

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While there are no specific X-ray crystallography studies reported for this compound itself in the provided search results, this technique is highly applicable to its stable, crystalline derivatives. nih.gov

Computational and Theoretical Chemical Investigations

Electronic Structure Analysis: Molecular Orbitals (HOMO/LUMO) and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept for rationalizing the reactivity of molecules, particularly in pericyclic reactions like the Diels-Alder reaction. acs.orgmasterorganicchemistry.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. masterorganicchemistry.com For 1-Nitrocycloocta-1,3-diene, the presence of the electron-withdrawing nitro group significantly influences the energies and shapes of these frontier orbitals.

The nitro group lowers the energy of both the HOMO and the LUMO compared to the parent 1,3-cyclooctadiene (B162279). mdpi.com This effect is particularly pronounced for the LUMO, making the nitrodiene a strong electrophile and a potent dienophile in normal-electron-demand Diels-Alder reactions. mdpi.comconicet.gov.ar The energy gap between the HOMO and LUMO is also reduced, which correlates with higher chemical reactivity. mdpi.com

Computational studies on analogous conjugated nitroalkenes reveal specific characteristics of their frontier orbitals. acs.orgmdpi.com The LUMO typically has large coefficients on the carbon atoms of the C=C bond, particularly the carbon atom beta to the nitro group. This distribution dictates where a nucleophile (or the HOMO of a diene in a cycloaddition) will preferentially attack. researchgate.net The HOMO, conversely, is where the molecule's most available electrons reside, defining its nucleophilic character. youtube.com In cycloaddition reactions, the interaction between the diene's HOMO and the dienophile's LUMO is crucial for bond formation. masterorganicchemistry.com

Table 1: Calculated Frontier Orbital Energies for a Model Conjugated Nitrodiene and its Parent Diene This table presents representative data based on findings for similar conjugated systems to illustrate the effect of the nitro group.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| s-trans-1,3-Butadiene | -6.23 | 0.61 | 5.62 |

| (1E,3E)-1,4-Dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 |

| Data derived from computational studies on analogous systems. mdpi.com |

Theoretical Predictions of Reactivity and Selectivity

Computational methods provide robust predictions regarding the reactivity and selectivity (regio- and stereoselectivity) of this compound. The electron-withdrawing nature of the nitro group makes the diene system electron-deficient, favoring reactions with electron-rich reactants. mdpi.com

Global reactivity indices derived from DFT, such as electrophilicity (ω) and nucleophilicity (N), can quantify these trends. Conjugated nitroalkenes are characterized by high electrophilicity indices, classifying them as strong electrophiles. mdpi.com Local reactivity indices, like the Fukui function or Parr functions, predict the most reactive sites within the molecule. mdpi.comresearchgate.netmdpi.com For a nitrodiene, the most electrophilic centers are typically the carbon atoms of the conjugated system, guiding the regioselectivity of nucleophilic attack or cycloaddition reactions. mdpi.comresearchgate.net

In Diels-Alder reactions, FMO theory predicts the regiochemical outcome by matching the orbital lobes with the largest coefficients on the diene's HOMO and the dienophile's LUMO. acs.org For reactions where this compound is the diene, the nitro group significantly polarizes the distribution of the HOMO, which in turn controls the regioselectivity of the addition. Theoretical studies on similar systems have successfully predicted regiocontrol in cycloadditions of cyclic nitronates. acs.orgacs.org

Conformational Analysis and Ring Strain Considerations in the Cyclooctadiene System

Eight-membered rings like cyclooctadiene are conformationally complex, existing as an equilibrium of several forms, most notably the twist-boat, chair, and boat conformations. sci-hub.secdnsciencepub.com Force-field calculations and DFT studies have been used to determine the relative stabilities of these conformers and the energy barriers for their interconversion. sci-hub.seresearchgate.net For the parent cis,cis-1,5-cyclooctadiene, the twist-boat conformation of C2 symmetry is generally found to be the most stable. sci-hub.se

The introduction of sp²-hybridized centers in 1,3-cyclooctadiene and the presence of a bulky, polar nitro group in this compound further complicate this landscape. The planarizing effect of the conjugated diene segment influences the possible ring puckering. Theoretical modeling is essential to determine the lowest energy conformation.

Table 3: Calculated Relative Stabilities of Parent Cyclooctadiene Conformations This table provides illustrative data from force-field calculations on cis,cis-1,5-cyclooctadiene to show the energy differences between conformations.

| Conformation | Symmetry | Relative Potential Energy (kcal/mol) |

| Twist-Boat (M1) | C2 | 0.00 |

| Boat (M2) | Cs | 1.96 |

| Chair (M3) | C2h | 1.02 |

| Data adapted from a detailed force-field study. sci-hub.se |

Influence of the Nitro Group on Electronic Density and Energetics

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both the inductive and resonance effects. allrounder.aivaia.com This significantly alters the electronic landscape and energetics of the cyclooctadiene ring.

Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group pulls electron density away from the carbon atom to which it is attached through the sigma bond network. vaia.combrainly.com

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the conjugated diene system onto its oxygen atoms. allrounder.ai This effect withdraws electron density from the ring, particularly from the carbons at positions 2 and 4 (ortho and para relative to the nitro group's point of attachment to the double bond). msu.edu

Table 4: Illustrative Calculated Atomic Charges in a Model Nitroalkene System This table demonstrates the typical charge distribution pattern caused by a nitro group on a conjugated system, based on general principles from computational studies.

| Atom/Position | Representative Natural Charge (a.u.) |

| C1 (attached to NO₂) | Positive |

| C2 (beta to NO₂) | Negative (relative to C1, but electron-poor overall) |

| N (of NO₂) | Positive |

| O (of NO₂) | Negative |

| Charge distribution patterns derived from NBO analysis principles for nitroalkenes. researchgate.net |

Synthetic Applications and Utility in Complex Chemical Synthesis

1-Nitrocycloocta-1,3-diene as a Versatile Synthon for Carbon-Carbon Bond Formation

This compound serves as a highly versatile building block, or synthon, in organic synthesis, primarily due to the activating and directing effects of the nitro group on the conjugated diene system. This functional group renders the molecule susceptible to a variety of carbon-carbon bond-forming reactions, most notably conjugate additions and cycloadditions.

The electron-withdrawing nature of the nitro group polarizes the diene system, making the C4 position highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in Michael or 1,4-conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated nitroalkene portion of the molecule, leading to the formation of a new carbon-carbon single bond. masterorganicchemistry.com A wide range of carbon nucleophiles, including enolates, organocuprates, and stabilized carbanions, can be employed. masterorganicchemistry.comyoutube.com The reaction proceeds through the formation of an enolate intermediate which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com This method is an atom-economical way to construct complex acyclic chains on the cyclooctene (B146475) framework.

Table 1: Representative Michael Addition Reactions with this compound This table is illustrative, based on the known reactivity of nitro-dienes.

| Michael Donor (Nucleophile) | Base/Catalyst | Product Structure (Schematic) | Reference |

|---|---|---|---|

| Diethyl malonate | NaOEt | Addition of a malonate group at the C4 position | masterorganicchemistry.com |

| Lithium dimethylcuprate | - | Addition of a methyl group at the C4 position | masterorganicchemistry.com |

| Thiophenol | Et3N | Addition of a thiophenyl group at the C4 position | masterorganicchemistry.com |

Furthermore, this compound is a competent diene in Diels-Alder reactions, a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In these [4+2] cycloaddition reactions, the diene reacts with an alkene or alkyne (the dienophile) to construct a bicyclic system in a single step. The nitro group, being electron-withdrawing, influences the reaction's rate and regioselectivity. While electron-withdrawing groups on a diene can sometimes decrease reactivity toward standard electron-poor dienophiles, they can enhance reactivity with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. The stereochemistry of the resulting bicyclic adduct is well-defined, making this a valuable transformation for complex target synthesis. wikipedia.org

Precursor in the Synthesis of Carbocyclic and Heterocyclic Ring Systems

Building upon its utility in C-C bond formation, this compound is a key starting material for synthesizing more complex carbocyclic and heterocyclic frameworks.

The Diels-Alder reaction is a direct route to fused carbocyclic systems. wikipedia.org The reaction of this compound with a simple alkene like ethylene (B1197577) or a substituted alkene results in the formation of a nitro-functionalized bicyclo[4.2.2]decene derivative. The eight-membered ring of the starting material becomes fused to a newly formed six-membered ring. The nitro group in the product offers a handle for further synthetic manipulations, such as reduction to an amine or elimination to form a double bond.

The synthesis of heterocyclic rings can be achieved through several strategies. msu.eduuou.ac.in One prominent method is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom. wikipedia.org For example, reacting this compound with a dienophile containing a nitrogen or oxygen atom, such as a nitroso compound (R-N=O), can yield complex nitrogen- and oxygen-containing bicyclic heterocycles like oxazines. wikipedia.org Additionally, the adducts from standard Diels-Alder or Michael addition reactions can be precursors to heterocycles. For instance, the nitro group can be reduced to an amine, which can then participate in intramolecular cyclization reactions to form nitrogen-containing rings.

Table 2: Formation of Ring Systems from this compound This table illustrates potential synthetic routes based on established methodologies for nitro-dienes.

| Reaction Type | Reactant Partner | Resulting Ring System | Reference |

|---|---|---|---|

| Diels-Alder | Maleic anhydride (B1165640) | Fused Carbocyclic (Bicyclo[4.2.2]decene derivative) | wikipedia.org |

| Hetero-Diels-Alder | Nitrosobenzene | Fused Heterocyclic (Oxazine derivative) | wikipedia.org |

| Michael Addition followed by Cyclization | Ethyl acetoacetate | Fused Heterocyclic (e.g., Dihydropyridine derivative after subsequent steps) | nih.gov |

Development of Chiral Derivatives for Asymmetric Synthesis

The creation of single-enantiomer drugs and complex molecules necessitates the use of asymmetric synthesis, a field where derivatives of this compound show significant potential. umich.edu The development of chiral variants can be approached by using chiral catalysts to control the stereochemical outcome of a reaction or by attaching a chiral auxiliary to the molecule. unr.edu.arnih.gov

Asymmetric Michael additions are a powerful method for generating stereocenters. nih.gov The conjugate addition of a nucleophile to this compound can be rendered enantioselective by using a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand. nih.govumich.edu These catalysts can create a chiral environment around the substrate, directing the nucleophile to attack one face of the molecule preferentially, thus producing one enantiomer of the product in excess.

Similarly, asymmetric Diels-Alder reactions can be facilitated by chiral Lewis acid catalysts. These catalysts coordinate to the dienophile, lowering its LUMO energy and creating an asymmetric environment that dictates the facial selectivity of the diene's approach. While less common for electron-deficient dienes, this strategy is a cornerstone of modern asymmetric synthesis.

Another approach involves modifying the this compound itself to create a chiral derivative that can then direct subsequent reactions. For example, a chiral alcohol could be used in the synthesis of the diene, resulting in a chiral starting material that influences the stereochemistry of cycloadditions or other transformations. mdpi.com These chiral derivatives are invaluable in the synthesis of optically pure compounds. unr.edu.ar

Role in Multi-Component Reactions and Cascade Processes

This compound is an excellent candidate for use in multi-component reactions (MCRs) and cascade (or domino) processes, which are highly efficient synthetic strategies that combine several operational steps into a single procedure without isolating intermediates. organic-chemistry.orgbeilstein-journals.org This approach enhances molecular complexity rapidly and aligns with the principles of green chemistry. beilstein-journals.org

MCRs involve the combination of three or more starting materials in one pot to form a product that incorporates structural features from each component. organic-chemistry.org Dienes are known to participate in palladium-catalyzed three-component reactions. beilstein-journals.org A potential MCR could involve the palladium-catalyzed reaction of an aryl halide, this compound, and a nucleophile like an amine or alcohol. beilstein-journals.orgnih.gov Such a reaction would assemble a complex, functionalized cyclooctene derivative in a single, highly convergent step.

Cascade reactions are sequential transformations where the product of one reaction becomes the substrate for the next in the same pot. univ-rennes.fr The reactivity of this compound is well-suited for initiating such cascades. For instance:

Michael-Initiated Cascade: A Michael addition to the C4 position can generate an enolate intermediate. This intermediate can be trapped intramolecularly by another electrophilic group, either present on the initial nucleophile or on the cyclooctene ring itself, to form a new ring.

Diels-Alder-Initiated Cascade: The product of a Diels-Alder reaction is a bicyclic alkene containing a nitro group. The functionality in the original dienophile or the inherent strain of the new ring system could trigger subsequent rearrangements or cyclizations.

These advanced synthetic strategies leverage the inherent reactivity of the nitro-diene system to build complex molecular architectures with high efficiency. umich.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.